6-fluoro-6H-quinolin-2-one
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Overview
Description
6-Fluoro-6H-quinolin-2-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 6th position of the quinoline ring enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-6H-quinolin-2-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the reaction of 2-amino-6-fluorobenzonitrile with ethyl 6-(4-methylpiperazinyl)-1H-benzimidazolyl acetate in the presence of bis-(trimethylsilyl)amide . Another approach involves the use of 4-fluoroaniline, which undergoes a series of reactions to form the desired quinolone derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions and the use of specialized catalysts to ensure high yield and purity. The process may involve the use of high-pressure reactors and controlled temperature conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-6H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinolin-2,4-diones, hydroquinolines, and substituted quinolines .
Scientific Research Applications
6-Fluoro-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-6H-quinolin-2-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and transcription. By forming a ternary complex with the DNA and the enzymes, the compound effectively blocks DNA supercoiling, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds share a similar structure but have different substituents that affect their biological activity.
8-Fluoroquinolines: These derivatives have a fluorine atom at the 8th position and exhibit different pharmacological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4th position and are known for their unique biological activities.
Uniqueness
6-Fluoro-6H-quinolin-2-one is unique due to its specific substitution pattern, which enhances its antibacterial activity and makes it a valuable precursor for the synthesis of various pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C9H6FNO |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoro-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |
InChI Key |
HAGMZDVBKKWTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=CC2=CC1F |
Origin of Product |
United States |
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